molecular formula C8H18N6O2 B12392517 H-Gly-Arg-NH2

H-Gly-Arg-NH2

Cat. No.: B12392517
M. Wt: 230.27 g/mol
InChI Key: CASARGSKQRSUIE-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Arg-NH2 involves peptide synthesis techniques, which require the protection of amino and carboxyl groups to prevent unwanted reactions. The general steps include:

    Protection of Amino Groups: Amino groups are protected by forming tert-butoxycarbonyl (Boc) derivatives.

    Activation of Carboxyl Groups: Carboxyl groups are activated using reagents like dicyclohexylcarbodiimide (DCC).

    Coupling Reaction: The protected amino acid derivatives are coupled to form the peptide bond.

    Deprotection: The protecting groups are removed to yield the final peptide.

Industrial Production Methods

Industrial production of peptides like this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes repeated cycles of deprotection, washing, and coupling until the desired peptide is obtained .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Arg-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

H-Gly-Arg-NH2 exerts its effects primarily through its interaction with enzymes like cathepsin C. The compound acts as a substrate, binding to the active site of the enzyme and undergoing hydrolysis. This interaction helps in studying the enzyme’s specificity and activity . Additionally, derivatives of this compound have been shown to interact with opioid receptors, exhibiting analgesic effects by modulating pain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-Arg-NH2 is unique due to its specific interaction with cathepsin C, making it a valuable tool in enzymatic studies. Its simple dipeptide structure also allows for easy synthesis and modification, providing versatility in research applications .

Properties

Molecular Formula

C8H18N6O2

Molecular Weight

230.27 g/mol

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C8H18N6O2/c9-4-6(15)14-5(7(10)16)2-1-3-13-8(11)12/h5H,1-4,9H2,(H2,10,16)(H,14,15)(H4,11,12,13)/t5-/m0/s1

InChI Key

CASARGSKQRSUIE-YFKPBYRVSA-N

Isomeric SMILES

C(C[C@@H](C(=O)N)NC(=O)CN)CN=C(N)N

Canonical SMILES

C(CC(C(=O)N)NC(=O)CN)CN=C(N)N

Origin of Product

United States

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